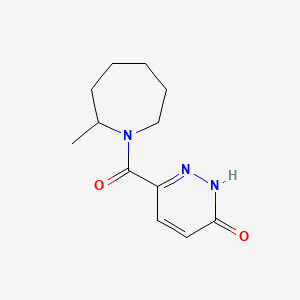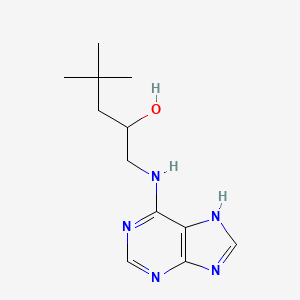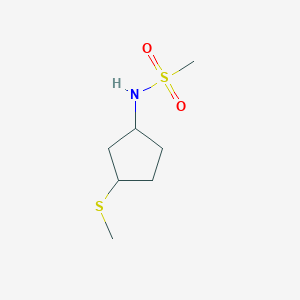
3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine and has a unique molecular structure that makes it suitable for use in different research studies.
Mécanisme D'action
The mechanism of action of 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol is not well understood. However, studies have shown that it exhibits potent antifungal and antibacterial activity by inhibiting the growth of these organisms. It has also been shown to have insecticidal properties by disrupting the nervous system of insects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce oxidative stress in fungal cells, leading to cell death. Additionally, it has been shown to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol in lab experiments include its potent antifungal, antibacterial, and insecticidal properties. Additionally, it has a unique molecular structure that makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol. One area of research is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to explore the potential applications of this compound in material science and other fields.
Conclusion
In conclusion, this compound is a chemical compound with various scientific research applications. Its unique molecular structure and potent antifungal, antibacterial, and insecticidal properties make it suitable for use in drug discovery, pesticide development, and material science. However, further research is needed to understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol can be achieved through a multi-step process. The first step involves the synthesis of 6-ethyl-4-chloropyrimidine, which is then reacted with sodium thiolate to produce 6-ethyl-4-(methylsulfanyl)pyrimidine. The final step involves the reaction of 6-ethyl-4-(methylsulfanyl)pyrimidine with 2-bromo-1-butanol to produce this compound.
Applications De Recherche Scientifique
3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol has various scientific research applications, including drug discovery, pesticide development, and material science. This compound has been shown to exhibit potent antifungal and antibacterial activity, making it a potential candidate for drug development. Additionally, it has been shown to have insecticidal properties, making it suitable for the development of pesticides. In material science, this compound has been used in the synthesis of metal-organic frameworks and other materials.
Propriétés
IUPAC Name |
3-(6-ethylpyrimidin-4-yl)sulfanylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-4-9-5-10(12-6-11-9)14-8(3)7(2)13/h5-8,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCFKDUWCMCHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)SC(C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)



![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)

![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)

![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
